![molecular formula C8H12ClFN2O2 B3808087 N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate](/img/structure/B3808087.png)
N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate
Overview
Description
N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate is a chemical compound with the molecular formula C8H9FN2O·ClH·H2O It is a derivative of acetamide, featuring an amino group and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate typically involves the acylation of 4-amino-2-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then isolated and purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods
The synthesis of N-(4-amino-2-fluorophenyl)acetamide typically involves the acylation of 4-amino-2-fluoroaniline with acetic anhydride or acetyl chloride. This reaction is often facilitated by a base such as pyridine to neutralize hydrochloric acid produced during the process. The conditions usually involve refluxing the mixture to ensure complete conversion.
Chemical Properties
This compound possesses a molecular formula of C₈H₉FN₂O·HCl·H₂O, indicating it includes a hydrochloride salt and water of hydration. It is characterized by its solid physical form and a purity level of approximately 95% . The presence of fluorine enhances its lipophilicity, potentially improving its biological activity and membrane permeability.
Biological Applications
Antimicrobial Activity
Research has indicated that N-(4-amino-2-fluorophenyl)acetamide exhibits potential antimicrobial properties. Its structure allows it to interact with various biological targets, which may inhibit the growth of pathogens. Studies on similar compounds have shown efficacy against bacteria and fungi, suggesting that this compound could be further explored for similar applications .
Anticancer Properties
The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development in oncology . The mechanism likely involves interference with cellular signaling pathways critical for tumor growth.
Pharmaceutical Applications
Drug Development
N-(4-amino-2-fluorophenyl)acetamide is being researched as a potential pharmaceutical agent due to its favorable pharmacological properties. Its ability to form hydrogen bonds and interact with biological molecules positions it as a candidate for drug formulation aimed at treating various conditions, including infections and cancer .
Reperfusion Injury Protection
This compound may also play a role in protecting tissues from reperfusion injury—a condition that occurs when blood supply returns to tissue after a period of ischemia. Certain derivatives have shown promise in preventing cellular damage during reperfusion, which is critical in clinical settings such as heart surgery and transplantation .
Industrial Applications
Material Science
In addition to its biological applications, N-(4-amino-2-fluorophenyl)acetamide can be utilized in the development of new materials. Its unique chemical structure allows for modifications that can lead to polymers or coatings with specific properties tailored for industrial use.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-chlorophenyl)acetamide hydrochloride hydrate
- N-(4-amino-2-bromophenyl)acetamide hydrochloride hydrate
- N-(4-amino-2-methylphenyl)acetamide hydrochloride hydrate
Uniqueness
N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Biological Activity
N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H9FN2O·ClH·H2O
- Molecular Weight : 196.63 g/mol
- Functional Groups : The compound features an amino group (-NH2) and a fluorine atom attached to a phenyl ring, which are critical for its biological interactions.
The presence of the amino group allows for hydrogen bonding with biological molecules, while the fluorine atom enhances lipophilicity, facilitating membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, including those involved in metabolic pathways related to cancer and microbial infections.
- Receptor Modulation : It can interact with receptors to modulate cellular responses, potentially leading to therapeutic effects in conditions like cancer and infections.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Efficacy Against Bacteria : The compound demonstrated potent inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. Its derivatives have been evaluated for their antiproliferative effects on several cancer cell lines:
- Cell Line Studies : In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong antiproliferative activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
FNA | HepG2 | 1.30 |
SAHA | HepG2 | 17.25 |
This table illustrates the comparative potency of N-(4-amino-2-fluorophenyl)acetamide derivatives against HepG2 cells compared to a well-known HDAC inhibitor, SAHA.
Mechanism of Anticancer Activity
The anticancer effects are believed to arise from the compound's ability to induce apoptosis and disrupt the cell cycle:
- Apoptosis Induction : Flow cytometry analysis showed that treatment with N-(4-amino-2-fluorophenyl)acetamide led to increased apoptosis rates in HepG2 cells.
- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in cancer cells, contributing to its antiproliferative effects .
Case Studies
- Anticancer Research : A study highlighted the synthesis of new derivatives based on N-(4-amino-2-fluorophenyl)acetamide, which were tested for their anticancer activity against multiple tumor cell lines. The results indicated that modifications at specific positions on the phenyl ring could enhance potency significantly .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings suggested that certain derivatives could serve as promising candidates for developing new antibacterial agents due to their effectiveness against resistant strains .
Properties
IUPAC Name |
N-(4-amino-2-fluorophenyl)acetamide;hydrate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH.H2O/c1-5(12)11-8-3-2-6(10)4-7(8)9;;/h2-4H,10H2,1H3,(H,11,12);1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLUITVIKWWPCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)F.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57165-12-5 | |
Record name | N-(4-Amino-2-fluorophenyl)acetamide hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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